molecular formula C24H26N4O4S B14981281 N-[3'-acetyl-1-(4-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

N-[3'-acetyl-1-(4-butoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B14981281
M. Wt: 466.6 g/mol
InChI Key: RVFMJZNUNOSWMJ-UHFFFAOYSA-N
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Description

N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE is a complex organic compound that features a spiro-indole-thiadiazole core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to exhibit diverse biological activities, making it a valuable target for synthetic and pharmacological studies.

Preparation Methods

The synthesis of N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Chemical Reactions Analysis

N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-{3’-ACETYL-1-[(4-BUTOXYPHENYL)METHYL]-2-OXO-1,2-DIHYDRO-3’H-SPIRO[INDOLE-3,2’-[1,3,4]THIADIAZOL]-5’-YL}ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H26N4O4S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-acetyl-1'-[(4-butoxyphenyl)methyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C24H26N4O4S/c1-4-5-14-32-19-12-10-18(11-13-19)15-27-21-9-7-6-8-20(21)24(22(27)31)28(17(3)30)26-23(33-24)25-16(2)29/h6-13H,4-5,14-15H2,1-3H3,(H,25,26,29)

InChI Key

RVFMJZNUNOSWMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C

Origin of Product

United States

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